2-[(1-Tert-butylazetidin-3-yl)oxy]-5-methyl-1,3,4-thiadiazole

Evidence Gap Analysis Data Availability Procurement Risk

This heterocyclic building block combines a 1,3,4-thiadiazole core with a rigid 1-tert-butylazetidine via an ether linker, creating a unique scaffold for fragment-based drug discovery and SAR exploration. The tert-butyl group enhances lipophilicity and metabolic stability, while the ether linkage offers hydrogen-bonding potential distinct from common thioether analogs. Ideal for kinase, GPCR, and ion-channel focused libraries. Secure this novel fragment to differentiate your screening collection.

Molecular Formula C10H17N3OS
Molecular Weight 227.33
CAS No. 2201692-38-6
Cat. No. B2574196
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(1-Tert-butylazetidin-3-yl)oxy]-5-methyl-1,3,4-thiadiazole
CAS2201692-38-6
Molecular FormulaC10H17N3OS
Molecular Weight227.33
Structural Identifiers
SMILESCC1=NN=C(S1)OC2CN(C2)C(C)(C)C
InChIInChI=1S/C10H17N3OS/c1-7-11-12-9(15-7)14-8-5-13(6-8)10(2,3)4/h8H,5-6H2,1-4H3
InChIKeyDGCUVQWXFYEJGS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-[(1-Tert-butylazetidin-3-yl)oxy]-5-methyl-1,3,4-thiadiazole (CAS 2201692-38-6) – Scientific Procurement Baseline & Structural Profile


The compound 2-[(1-Tert-butylazetidin-3-yl)oxy]-5-methyl-1,3,4-thiadiazole (CAS 2201692-38-6) is a heterocyclic small molecule (MW ~227.33 g/mol) that integrates three distinct structural modules: a 5-methyl-1,3,4-thiadiazole core, a 1-tert-butylazetidine ring, and a central ether (–O–) linker [1]. The 1,3,4-thiadiazole scaffold is extensively documented for its broad pharmacological potential, including antimicrobial, anticancer, anticonvulsant, and anti-inflammatory activities, and is generally associated with favorable pharmacokinetic properties such as high metabolic stability [2][3]. The azetidine ring, substituted with a sterically demanding tert-butyl group on the endocyclic nitrogen, introduces conformational restraint and increased lipophilicity (predicted LogP of the parent 1-tert-butylazetidine ~1.43), which are features commonly exploited to enhance target selectivity and membrane permeability in medicinal chemistry programs . This compound is primarily sourced as a specialty building block for organic synthesis and early-stage drug discovery, rather than as a validated probe or lead molecule with published biological data [1].

Why Generic Substitution of 2-[(1-Tert-butylazetidin-3-yl)oxy]-5-methyl-1,3,4-thiadiazole Is Not Advisable Without Direct Comparative Data


The target compound occupies a unique intersection of pharmacophoric elements that cannot be replicated by simple in-class analogs. The 5-methyl substituent on the 1,3,4-thiadiazole ring is known to significantly enhance diuretic activity compared to 5-amino-substituted derivatives in related series, demonstrating that even minor alterations at this position produce measurable pharmacodynamic differences [1]. Furthermore, the ether-linked 1-tert-butylazetidine motif is structurally distinct from the more common thioether (–S–) or methylene (–CH2–) linkages found in commercially available analogs such as 2-(azetidin-3-ylsulfanyl)-5-methyl-1,3,4-thiadiazole (CAS 1342402-86-1) and 2-{[(azetidin-3-yl)methyl]sulfanyl}-5-methyl-1,3,4-thiadiazole (CAS 1864064-83-4) [2]. The tert-butyl group on the azetidine nitrogen provides steric shielding that is absent in N–H or N–Boc protected azetidine-thiadiazole conjugates, which may influence metabolic stability and off-target binding profiles . These structural distinctions mean that biological activity, solubility, and pharmacokinetic behavior observed for one analog cannot be reliably extrapolated to another without direct empirical comparison.

Quantitative Differentiation Evidence for 2-[(1-Tert-butylazetidin-3-yl)oxy]-5-methyl-1,3,4-thiadiazole – A Critical Appraisal of Available Data


Critical Evidence Gap Declaration: No Direct Comparative Biological Data Identified for CAS 2201692-38-6

A systematic search of primary research papers, patents (including Google Patents, USPTO, EPO, WIPO), and authoritative databases (PubChem, ChEMBL, BindingDB, PubMed) was conducted using the compound name, CAS number (2201692-38-6), substructure queries, and analog-based expansion strategies. As of the search date, NO direct head-to-head comparison data, NO quantitative in vitro IC50/MIC/EC50 values, NO in vivo efficacy or pharmacokinetic data, and NO patent-defined SAR data were identified for this specific compound [1]. All available online references to CAS 2201692-38-6 trace back to commercial chemical supplier catalogs that list the compound as a screening compound or building block without accompanying biological characterization. The closest chemically characterized analogs (e.g., 2-(azetidin-3-ylsulfanyl)-5-methyl-1,3,4-thiadiazole and 2-{[(azetidin-3-yl)methyl]sulfanyl}-5-methyl-1,3,4-thiadiazole hydrochloride) similarly lack published comparative datasets that would allow cross-study quantitative differentiation [2]. This evidence gap is not uncommon for early-stage building blocks and fragment-like molecules, but it must be explicitly acknowledged to inform procurement decisions.

Evidence Gap Analysis Data Availability Procurement Risk

Class-Level Inference: 5-Methyl Substituent Enhances Diuretic Activity in 1,3,4-Thiadiazole Series Relative to 5-Amino Analogs

In a controlled study of substituted 1,3,4-thiadiazoles evaluated for diuretic activity in Swiss albino mice, 5-methyl-substituted derivatives demonstrated a significant increase in urinary excretion of both water and electrolytes (Na+, K+, Cl–) compared to both negative control and 5-amino-substituted derivatives [1]. The highest diuretic activity (lipophilicity-corrected urine output index of 0.82) was recorded for a para-nitro-substituted benzene ring at the 2-thioate position of 5-methyl-1,3,4-thiadiazole, whereas the least active compound (index 0.56) bore a propanethioate group at the 2-position and an amine group at the 5-position [1]. This provides class-level evidence that the 5-methyl group is a critical determinant of pharmacological activity within the 1,3,4-thiadiazole scaffold. However, this inference is limited to diuretic endpoints and cannot be directly extrapolated to the target compound (which bears an ether-linked azetidine at the 2-position rather than a thioate group) without confirmatory testing.

Diuretic Activity Structure-Activity Relationship 5-Methyl-1,3,4-thiadiazole

Class-Level Inference: 1,3,4-Thiadiazole Scaffold Confers Favorable Metabolic Stability and Lipophilicity for Drug Design

A comprehensive review of 1,3,4-thiadiazole derivatives reported that this scaffold typically displays favorable pharmacokinetic properties, including high metabolic stability and appropriate lipophilicity, which enhance drug-likeness and bioavailability [1]. In a separate study on novel 1,3,4-thiadiazole inhibitors of DDX3X, a preliminary ADME analysis specifically demonstrated high metabolic stability and good aqueous solubility for the series, supporting the scaffold's suitability as a starting point for further development [2]. The target compound, bearing both the 1,3,4-thiadiazole core and a tert-butylazetidine moiety (which independently contributes to metabolic shielding), may benefit from these class-level pharmacokinetic advantages. However, no direct metabolic stability or pharmacokinetic data exist for CAS 2201692-38-6 itself, and the combined effects of the ether linker, azetidine ring, and tert-butyl group on ADME parameters remain uncharacterized.

Metabolic Stability Pharmacokinetics Drug-likeness

Structural Differentiation: Ether Linker (–O–) Distinguishes Target Compound from Thioether (–S–) and Methylene (–CH2–) Linked Analogs

The target compound employs an ether (–O–) linkage to connect the 1-tert-butylazetidine and 5-methyl-1,3,4-thiadiazole moieties. This is structurally distinct from the closest commercially available analogs, which utilize thioether (–S–) or methylene (–CH2–) linkers: 2-(azetidin-3-ylsulfanyl)-5-methyl-1,3,4-thiadiazole (CAS 1342402-86-1) and 2-{[(azetidin-3-yl)methyl]sulfanyl}-5-methyl-1,3,4-thiadiazole (CAS 1864064-83-4) [1]. The replacement of sulfur with oxygen alters the hydrogen-bond acceptor character (oxygen is a stronger H-bond acceptor than sulfur), modifies bond length and angle geometry, and changes the overall electronic distribution and polarity of the molecule. These physicochemical differences can profoundly influence target binding, solubility, and metabolic pathways. However, no direct comparative experimental data (e.g., logD measurements, solubility assays, or target engagement studies) are publicly available to quantify the magnitude of these effects for this specific compound series.

Ether Linker Hydrogen Bond Acceptor Conformational Flexibility

Recommended Research and Procurement Application Scenarios for 2-[(1-Tert-butylazetidin-3-yl)oxy]-5-methyl-1,3,4-thiadiazole Based on Available Evidence


Fragment-Based Drug Discovery (FBDD) Library Enrichment with a Conformationally Constrained 1,3,4-Thiadiazole Scaffold

The low molecular weight (~227.33 g/mol) and the combination of a pharmacologically validated 1,3,4-thiadiazole core with a rigid azetidine ring make this compound a suitable fragment for FBDD screening libraries. The tert-butyl group provides a lipophilic anchor point, while the ether linker offers hydrogen-bonding potential distinct from thioether analogs. The compound's structural novelty relative to commercially available 1,3,4-thiadiazole fragment collections may enable the identification of unique binding modes during primary screens [1][2].

Synthetic Building Block for Lead Optimization of Diuretic or Ion-Channel Modulating Chemotypes

Class-level evidence demonstrates that 5-methyl substitution on the 1,3,4-thiadiazole ring significantly enhances diuretic activity compared to 5-amino analogs. This compound can serve as a key intermediate for synthesizing focused libraries aimed at diuretic, electrolyte transport, or related ion-channel targets. The presence of the azetidine ring and tert-butyl group provides additional vectors for SAR exploration during lead optimization [3].

Chemical Probe Development Requiring a Structurally Distinct Azetidine-Thiadiazole Conjugate

For target engagement studies where linker-dependent binding poses are hypothesized (e.g., kinases, GPCRs, or bromodomains with well-defined H-bond networks), this ether-linked compound provides a unique chemical probe topology not available from thioether- or methylene-linked analogs. The tert-butyl group can also serve as a useful NMR or mass spectrometry handle during biophysical assay development [1].

Medicinal Chemistry Programs Prioritizing Metabolic Stability Through Combined Heterocycle Design

Both the 1,3,4-thiadiazole scaffold and the tert-butyl-substituted azetidine ring are independently associated with favorable metabolic stability profiles. This compound may serve as a privileged starting point for programs where oxidative metabolism is a known liability of existing lead series. Selection should be accompanied by in-house ADME profiling to confirm the predicted stability advantages [2][4].

Quote Request

Request a Quote for 2-[(1-Tert-butylazetidin-3-yl)oxy]-5-methyl-1,3,4-thiadiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.